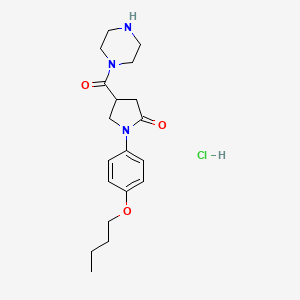
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiosulfate family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiol with an alkyl halide. The thiol group (R-SH) reacts with an alkyl halide (R-X) under basic conditions to form the desired thiosulfate compound. The reaction can be represented as follows:
R−SH+R′−X→R−S−R′+HX
In this case, the thiol group is derived from 2-cyclohexylthioethylamine, and the alkyl halide is a suitable precursor that provides the amidino and thiosulfate functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product.
化学反応の分析
Types of Reactions
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thiosulfate derivatives
科学的研究の応用
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets through its sulfur and nitrogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The thiosulfate group can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
- S-((N-(2-(2-Hydroxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate
- S-((N-(2-(2-Methoxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate
Uniqueness
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate is unique due to the presence of the cyclohexylthioethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
40284-01-3 |
|---|---|
分子式 |
C10H20N2O3S3 |
分子量 |
312.5 g/mol |
IUPAC名 |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanylcyclohexane |
InChI |
InChI=1S/C10H20N2O3S3/c11-10(8-17-18(13,14)15)12-6-7-16-9-4-2-1-3-5-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
InChIキー |
WIAALPGBRQCFDY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SCCN=C(CSS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)



![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)




![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)



